molecular formula C17H22BrNO5 B1230993 [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide

Cat. No. B1230993
M. Wt: 400.3 g/mol
InChI Key: GJPDCORRBGIJOP-ZSNISTTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide, also known as [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide, is a useful research compound. Its molecular formula is C17H22BrNO5 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
The exact mass of the compound [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12?,13?,14-,15+,17?;

InChI Key

GJPDCORRBGIJOP-ZSNISTTGSA-N

Isomeric SMILES

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br

Pictograms

Acute Toxic

synonyms

anisodine
anisodine hydrobromide
anisodine hydrochloride

Origin of Product

United States

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